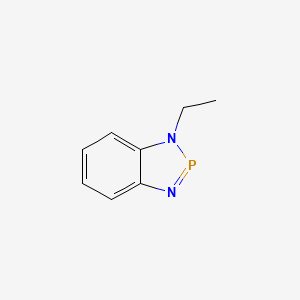

1-Ethyl-1H-1,3,2-benzodiazaphosphole

Description

Contextualization of Phosphorus-Containing Heterocycles in Modern Chemical Research

Phosphorus-containing heterocycles are a class of organic compounds that have garnered considerable attention in contemporary chemical research. Their diverse applications span materials science, organic synthesis, and medicinal chemistry. nih.gov The incorporation of a phosphorus atom into a heterocyclic ring imparts unique electronic and steric properties, leading to novel reactivity and functionality. These compounds are widely utilized as ligands for transition metal complexes in catalysis, and their biological activity has been explored in drug development. nih.gov The versatility of phosphorus, with its variable oxidation states and coordination numbers, allows for the synthesis of a wide array of heterocyclic systems with tailored properties.

Significance of the 1,3,2-Benzodiazaphosphole Ring System in Main Group Element Chemistry

The 1,3,2-benzodiazaphosphole ring system is a notable scaffold within the broader field of main group chemistry. This class of compounds, characterized by a five-membered ring containing one phosphorus and two nitrogen atoms fused to a benzene (B151609) ring, exhibits intriguing chemical behavior. Research into related 1,3,2-diazaphospholenes has revealed their utility as potent nucleophiles and organic hydride donors, serving as main-group catalysts in a variety of chemical transformations. nih.govchemrxiv.org The electronic structure of these molecules, influenced by n(N)−σ*(P−X) hyperconjugation, gives rise to their distinct reactivity. acs.org While much of the research has focused on the non-fused diazaphospholene core, the principles underlying their reactivity and catalytic potential are applicable to their benzo-fused counterparts.

The study of such main group heterocycles is crucial for the development of metal-free catalytic systems, which offer more sustainable and environmentally friendly alternatives to traditional transition metal-based catalysts. The ability of 1,3,2-diazaphospholene hydrides to act as hydrogen atom transfer agents in radical reactions highlights their potential in synthetic organic chemistry. nih.govchemrxiv.org

Rationale and Scope of Academic Inquiry into 1-Ethyl-1H-1,3,2-benzodiazaphosphole

While specific academic inquiry into this compound is not extensively documented in publicly available literature, the rationale for its study can be inferred from the broader interest in N-heterocyclic phosphines (NHPs) and their derivatives. The ethyl group attached to one of the nitrogen atoms would modulate the electronic and steric properties of the benzodiazaphosphole core, influencing its reactivity, solubility, and coordination behavior.

Academic inquiry into compounds of this nature is typically driven by the desire to:

Develop novel main-group catalysts with enhanced stability and reactivity. nih.gov

Explore new ligand architectures for coordination chemistry and catalysis.

Investigate the fundamental bonding and electronic properties of phosphorus-nitrogen heterocycles. acs.org

Synthesize precursors for more complex molecular structures and materials.

The scope of such an inquiry would likely involve the synthesis of the target molecule, a thorough characterization of its spectroscopic and structural properties, and an investigation of its reactivity in various chemical transformations, including its potential as a catalyst or ligand.

Historical Development and Key Milestones in Benzodiazaphosphole Research

The history of phosphorus heterocycles dates back to the mid-20th century, with significant advancements in their synthesis and application occurring in recent decades. researchgate.net The exploration of phosphorus-nitrogen heterocycles, in particular, has been a more recent development compared to their boron-containing analogues. nih.gov

Key milestones in the broader field of diazaphospholene chemistry, which informs our understanding of benzodiazaphospholes, include:

The discovery of 1,3,2-diazaphospholenes in the 1980s as a class of electron-rich heterocycles. chemrxiv.org

The recognition of their potential as versatile main-group catalysts. nih.gov

The development of catalytic cycles involving diazaphospholene hydrides for various reduction reactions. nih.gov

Compound Data

Below are tables detailing representative data for compounds related to the 1,3,2-benzodiazaphosphole ring system. It is important to note that specific experimental data for this compound is not available in the reviewed literature. The data presented for a closely related 1,3,2-benzodiazaborole provides insight into the expected structural parameters of the benzodiazaphosphole ring system.

Table 1: Representative Crystallographic Data for a 1,3,2-Benzodiazaborole Analogue

| Parameter | Value |

| Empirical Formula | C₁₃H₁₃BN₂O |

| Formula Weight | 224.06 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 7.549(5) |

| b (Å) | 12.230(5) |

| c (Å) | 12.308(5) |

| Volume (ų) | 1136.3(10) |

Data for 2-(3-Methoxyphenyl)-1,3-dihydro-1,3,2-benzodiazaborole. This data is presented as a structural analogue to the 1,3,2-benzodiazaphosphole core.

Structure

3D Structure

Properties

CAS No. |

89767-28-2 |

|---|---|

Molecular Formula |

C8H9N2P |

Molecular Weight |

164.14 g/mol |

IUPAC Name |

1-ethyl-1,3,2-benzodiazaphosphole |

InChI |

InChI=1S/C8H9N2P/c1-2-10-8-6-4-3-5-7(8)9-11-10/h3-6H,2H2,1H3 |

InChI Key |

XDXFMNPMTZEDAA-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C2=CC=CC=C2N=P1 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Ethyl 1h 1,3,2 Benzodiazaphosphole and Its Chemical Congeners

Fundamental Synthetic Approaches to the 1,3,2-Benzodiazaphosphole Core

The foundational strategies for creating the 1,3,2-benzodiazaphosphole skeleton primarily rely on cyclocondensation reactions that bring together a benzene-derived diamine with a suitable phosphorus-containing reagent.

Cyclocondensation Reactions Involving ortho-Diamines and Phosphorus(III) Dichlorides

A primary and versatile method for the synthesis of the 1,3,2-benzodiazaphosphole core is the cyclocondensation reaction between an ortho-phenylenediamine (1,2-diaminobenzene) and a phosphorus(III) dichloride. This reaction typically proceeds by nucleophilic attack of the amine groups on the electrophilic phosphorus atom, leading to the elimination of two equivalents of hydrogen chloride and the formation of the heterocyclic ring.

The general reaction involves treating o-phenylenediamine (B120857) with a phosphorus dichloride, such as phosphorus trichloride (B1173362) (PCl₃), in an inert solvent, often in the presence of a base to neutralize the HCl byproduct. This initially forms a 2-chloro-1,3,2-benzodiazaphosphole intermediate. This intermediate is crucial as the chlorine atom at the phosphorus center can be readily displaced by various nucleophiles, allowing for the introduction of diverse substituents.

Table 1: Examples of Phosphorus(III) Dichlorides in Cyclocondensation

| Phosphorus Reagent | Intermediate Product | Reference Concept |

|---|---|---|

| Phosphorus trichloride (PCl₃) | 2-Chloro-1,3,2-benzodiazaphosphole | omicsonline.org |

| Dichlorophenylphosphine (PhPCl₂) | 2-Phenyl-1,3,2-benzodiazaphosphole | researchgate.net |

This approach is widely applicable and serves as the entry point for a vast array of 2-substituted benzodiazaphospholes.

Utilization of Phosphorus(V) Oxychlorides and Thiochlorides in Heterocycle Formation

To synthesize benzodiazaphosphole derivatives where the phosphorus atom is in a higher oxidation state (P(V)), reagents like phosphorus oxychloride (POCl₃) and thiophosphoryl chloride (PSCl₃) are employed. These reactions are analogous to those with P(III) dichlorides but directly yield products with a P=O (oxo) or P=S (thio) double bond.

The condensation of o-phenylenediamine with phosphorus oxychloride, typically in the presence of a base like triethylamine (B128534) in a dry solvent, results in the formation of 2-chloro-1,3,2-benzodiazaphosphole-2-oxide. rsc.org Similarly, using thiophosphoryl chloride yields the corresponding 2-chloro-1,3,2-benzodiazaphosphole-2-thione. The resulting P(V) heterocycles are often more stable than their P(III) counterparts.

Alternatively, P(III) benzodiazaphospholes can be converted to their P(V) oxide or sulfide (B99878) congeners through oxidation. Common oxidizing agents include hydrogen peroxide, while sulfurizing agents like elemental sulfur can be used to introduce the P=S bond.

Strategies for Introducing the Ethyl Substituent onto the Phosphorus Atom

The nomenclature "1-Ethyl-1H-1,3,2-benzodiazaphosphole" indicates that the ethyl group is attached to one of the nitrogen atoms of the diazaphosphole ring. This N-alkylation is typically achieved after the formation of the heterocyclic core.

The benzodiazaphosphole ring possesses two secondary amine (N-H) groups, which can be deprotonated by a suitable base to form a nucleophilic anion. This anion can then react with an alkylating agent, such as ethyl iodide or ethyl bromide, to introduce the ethyl group onto a nitrogen atom. Common bases used for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or acetone. researchgate.net

This method is a standard and effective way to produce N-substituted benzimidazoles and related heterocycles. lookchem.comnih.govresearchgate.net The reaction can sometimes lead to a mixture of N,N'-diethylated and mono-ethylated products, which can be controlled by adjusting the stoichiometry of the reagents.

Advanced Synthetic Modifications and Derivatization

Once the core benzodiazaphosphole ring is formed, further modifications can be made to introduce a wide range of functional groups, enhancing the structural diversity of this class of compounds.

Installation of Diverse Exocyclic Substituents at the Phosphorus Center

The phosphorus atom (position 2) of the benzodiazaphosphole ring is a key site for introducing chemical diversity. A common strategy involves using a 2-chloro-1,3,2-benzodiazaphosphole intermediate, where the chlorine atom serves as a good leaving group. This intermediate can react with a variety of nucleophiles to install different exocyclic substituents.

Examples of such transformations include:

Alkoxylation: Reaction with alcohols or alkoxides yields 2-alkoxy derivatives.

Amination: Reaction with primary or secondary amines produces 2-amino substituted analogs. mdpi.com

Thiolation: Reaction with thiols leads to 2-thioalkyl or 2-thioaryl compounds.

Another powerful approach is to perform the initial cyclocondensation using a phosphorus dichloride that already contains the desired substituent. For instance, reacting o-phenylenediamine with aryl phosphorodichloridates or N-dichlorophosphinyl carbamates directly installs aryloxy or carbamato groups at the phosphorus center.

Table 2: Derivatization at the Phosphorus Center

| Reactant with 2-Chloro Intermediate | Exocyclic Substituent | Product Class |

|---|---|---|

| Ethanol (EtOH) | Ethoxy (-OEt) | 2-Alkoxy-benzodiazaphosphole |

| Diethylamine (Et₂NH) | Diethylamino (-NEt₂) | 2-Amino-benzodiazaphosphole |

| Phenol (PhOH) | Phenoxy (-OPh) | 2-Aryloxy-benzodiazaphosphole |

Regioselective Synthesis of Substituted Benzodiazaphospholes

Regioselectivity in the synthesis of substituted benzodiazaphospholes refers to the controlled placement of substituents on the benzene (B151609) portion of the molecule. The most straightforward and widely used strategy to achieve this is to begin the synthesis with a pre-substituted ortho-phenylenediamine.

A variety of substituted o-phenylenediamines are commercially available or can be synthesized through standard aromatic chemistry. By using a starting material such as 4-methyl-o-phenylenediamine or 4-chloro-o-phenylenediamine, the resulting benzodiazaphosphole will carry the methyl or chloro substituent at a specific position on the benzene ring. researchgate.netrasayanjournal.co.inresearchgate.net

This substrate-controlled approach ensures that the cyclocondensation reaction yields a single, well-defined regioisomer, avoiding the formation of product mixtures that would require complex separation. nih.gov This method allows for the predictable synthesis of a wide range of benzodiazaphospholes with diverse substitution patterns on the aromatic core.

Multi-component Reactions for Complex Framework Construction

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single, one-pot operation to form a product that incorporates substantial portions of all the starting materials. These reactions are distinguished by their operational simplicity, high atom economy, and ability to rapidly generate molecular complexity from simple precursors. While the literature provides numerous examples of MCRs for the synthesis of diverse heterocyclic systems such as benzodiazepines and imidazoles, their specific application to construct the 1,3,2-benzodiazaphosphole framework is not extensively documented. rsc.orgnih.gov

However, the principles of MCRs can be conceptually applied to the synthesis of complex benzodiazaphosphole derivatives. A hypothetical MCR design could involve the reaction of an o-phenylenediamine, an aldehyde or ketone, and a phosphorus (III) compound in a single step. Such a convergent approach would offer a significant advantage over traditional multi-step methods by reducing the need for isolation of intermediates, thereby saving time, resources, and minimizing waste. The development of such a methodology would be a valuable contribution to the synthetic chemistry of organophosphorus heterocycles.

Factors Influencing Synthetic Outcomes

The synthesis of 2,3-dihydro-1H-1,3,2-benzodiazaphosphole 2-oxides and 2-sulfides, which are congeners of this compound, is most commonly achieved through the condensation of an appropriate o-diamine with a phosphonic or phosphonothioic dichloride. The success and efficiency of this core reaction are heavily dependent on several critical factors.

Effect of Diamine Substitution on Reactivity

The electronic nature of substituents on the o-phenylenediamine starting material has a pronounced effect on its reactivity. The condensation reaction involves the nucleophilic attack of the diamine's nitrogen atoms on the electrophilic phosphorus center of the dichloride. Consequently, the nucleophilicity of the diamine is a key determinant of the reaction rate.

Research has shown that o-phenylenediamines bearing electron-donating groups (EDGs) are more reactive than those with electron-withdrawing groups (EWGs). beilstein-journals.org EDGs, such as alkyl or alkoxy groups, increase the electron density on the aromatic ring and, by extension, on the amino groups, making them more powerful nucleophiles. Conversely, EWGs, like nitro or halo groups, decrease the electron density, rendering the amino groups less nucleophilic and thus slowing down the reaction.

| Substituent on o-Phenylenediamine | Electronic Effect | Expected Relative Reactivity |

|---|---|---|

| -CH₃ (Methyl) | Electron-Donating (Inductive) | Higher |

| -OCH₃ (Methoxy) | Electron-Donating (Resonance) | Higher |

| -H (Unsubstituted) | Neutral | Baseline |

| -Cl (Chloro) | Electron-Withdrawing (Inductive) | Lower |

| -NO₂ (Nitro) | Electron-Withdrawing (Resonance/Inductive) | Significantly Lower |

Role of Reaction Conditions (Solvent, Temperature, Catalysts)

The selection of appropriate reaction conditions is crucial for achieving high yields and purity of the desired benzodiazaphosphole products. The condensation reaction typically releases hydrogen chloride (HCl) as a byproduct, necessitating specific conditions to drive the reaction to completion and avoid unwanted side reactions.

Solvent: Inert solvents are generally employed to prevent participation in the reaction. Aromatic hydrocarbons such as toluene (B28343) or xylene are common choices. For less reactive starting materials, a higher boiling point solvent like o-dichlorobenzene is often used to enable the reaction to be carried out at elevated temperatures. beilstein-journals.org The solubility of the final product is also a consideration; in some cases, the product may precipitate from the reaction mixture upon cooling, while in others, a less polar solvent like pentane (B18724) may be added to induce precipitation. beilstein-journals.org

Temperature: The reaction is typically conducted at reflux temperature to provide the necessary activation energy and to help remove the HCl byproduct. The specific temperature is dictated by the boiling point of the chosen solvent.

Catalysts/Base: While not always explicitly referred to as catalysts, the addition of a tertiary amine base, such as triethylamine, is a standard practice in these types of condensations. The base acts as an acid scavenger, neutralizing the HCl generated during the reaction. This prevents the protonation of the o-diamine reactant, which would render it non-nucleophilic, and drives the equilibrium towards the product side.

| Parameter | Role | Common Examples |

|---|---|---|

| Solvent | Provides a medium for the reaction; influences reaction temperature. | Toluene, Xylene, o-Dichlorobenzene (for less reactive substrates). beilstein-journals.org |

| Temperature | Provides activation energy; helps drive off gaseous byproducts. | Reflux (typically 110-180 °C, depending on solvent). beilstein-journals.org |

| Base (Acid Scavenger) | Neutralizes HCl byproduct, preventing reactant protonation and driving equilibrium. | Triethylamine, Pyridine. |

Comparative Analysis of Phosphonothioic and Phosphonic Dichloride Reactivity

The phosphorus-containing reactant plays a central role in the formation of the benzodiazaphosphole ring. Two common classes of reactants are phosphonic dichlorides (RP(O)Cl₂) and phosphonothioic dichlorides (RP(S)Cl₂). These precursors lead to the formation of the corresponding 2,3-dihydro-1H-1,3,2-benzodiazaphosphole 2-oxides and 2-sulfides, respectively.

A key difference observed in their synthesis is that phosphonothioic dichlorides react more slowly than their phosphonic dichloride counterparts. beilstein-journals.org This difference in reactivity can be attributed to the electronic differences between the oxygen and sulfur atoms. Oxygen is more electronegative than sulfur, which makes the phosphorus atom in a phosphonic dichloride more electron-deficient (more electrophilic) compared to the phosphorus atom in a phosphonothioic dichloride. The higher electrophilicity of the phosphorus center in phosphonic dichlorides leads to a faster rate of nucleophilic attack by the o-diamine, resulting in a more rapid reaction.

| Reactant | Structure | P Atom Electrophilicity | Relative Reaction Rate | Product |

|---|---|---|---|---|

| Phosphonic Dichloride | R-P(=O)Cl₂ | Higher | Faster beilstein-journals.org | Benzodiazaphosphole 2-oxide |

| Phosphonothioic Dichloride | R-P(=S)Cl₂ | Lower | Slower beilstein-journals.org | Benzodiazaphosphole 2-sulfide |

Furthermore, the resulting products exhibit different physical properties. The 2-sulfide derivatives are generally lower melting and more soluble in nonpolar solvents than their 2-oxide analogs. beilstein-journals.org

Elucidation of Structural Features and Spectroscopic Characteristics of 1 Ethyl 1h 1,3,2 Benzodiazaphosphole

Comprehensive Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are principal tools for the characterization of 1-Ethyl-1H-1,3,2-benzodiazaphosphole. NMR spectroscopy offers profound insights into the carbon, hydrogen, and phosphorus frameworks, while IR spectroscopy identifies the functional groups and vibrational modes present in the molecule.

NMR spectroscopy is indispensable for defining the precise structure of this compound in solution. By analyzing the spectra of various nuclei (¹H, ¹³C, ³¹P), it is possible to deduce the complete bonding framework and understand the electronic interactions within the molecule.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the ethyl group and the aromatic protons of the benzodiazaphosphole ring system. The ethyl group would typically present as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from spin-spin coupling with each other. The aromatic region would display a more complex pattern of signals corresponding to the four protons on the benzene (B151609) ring. The chemical shifts of these aromatic protons are influenced by the electronic effects of the fused diazaphosphole ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ethyl (-CH₂) | ~3.0 - 4.0 | Quartet | ~7 |

| Ethyl (-CH₃) | ~1.0 - 1.5 | Triplet | ~7 |

| Aromatic (4H) | ~6.5 - 8.0 | Multiplet | - |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for the two carbons of the ethyl group and the six carbons of the benzo- moiety. The chemical shifts of the aromatic carbons provide insight into the electron distribution within the benzene ring. Furthermore, coupling between the phosphorus and carbon atoms (P-C coupling) can often be observed, providing valuable structural information.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

| Ethyl (-CH₂) | ~35 - 45 |

| Ethyl (-CH₃) | ~10 - 20 |

| Aromatic (C4/C7) | ~110 - 120 |

| Aromatic (C5/C6) | ~120 - 130 |

| Aromatic (C3a/C7a) | ~140 - 150 |

³¹P NMR spectroscopy is a particularly powerful tool for characterizing organophosphorus compounds. The ³¹P chemical shift is highly sensitive to the oxidation state, coordination number, and electronic environment of the phosphorus atom. For this compound, the phosphorus atom is trivalent (P(III)) and part of a five-membered heterocyclic ring. The ³¹P NMR spectrum is expected to show a single signal, and its chemical shift provides a definitive signature for this class of compounds. The specific chemical shift helps in confirming the formation of the diazaphosphole ring and distinguishing it from potential oxidation products or other phosphorus-containing species.

Spin-spin coupling between the phosphorus nucleus and adjacent carbon and hydrogen nuclei provides crucial information about the molecular structure.

Phosphorus-Carbon (P-C) Coupling: In the ¹³C NMR spectrum, coupling between the ³¹P nucleus and the carbon atoms can be observed. The magnitude of the coupling constant (JPC) depends on the number of bonds separating the atoms. For instance, one-bond coupling (¹JPC) would be observed for directly bonded atoms (if present), while two-bond (²JPC) and three-bond (³JPC) couplings can provide information about the connectivity within the heterocyclic ring and to the substituents.

Phosphorus-Hydrogen (P-H) Coupling: Similarly, coupling between phosphorus and hydrogen atoms (JPH) can be seen in the ¹H NMR spectrum. For this compound, two-bond coupling (²JPH) might be observed between the phosphorus atom and the N-H proton (if present, though the name implies substitution), and three-bond coupling (³JPH) could occur with the protons of the ethyl group attached to the nitrogen. These coupling constants are valuable for confirming assignments and for detailed conformational analysis.

Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule. The IR spectrum of this compound would display characteristic absorption bands that confirm the presence of its key structural components.

Key expected vibrational modes include:

C-H Stretching: Aliphatic C-H stretching vibrations from the ethyl group are expected in the 2850-3000 cm⁻¹ region. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations will produce a series of bands in the 1450-1600 cm⁻¹ region.

P-N Stretching: The vibration of the phosphorus-nitrogen bonds within the diazaphosphole ring is a characteristic feature, though its position can be variable.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| Aromatic C=C Stretch | 1450 - 1600 |

| P-N Stretch | 900 - 1100 |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathways

Mass spectrometry is a critical analytical technique for confirming the molecular weight of this compound and elucidating its fragmentation pathways under electron impact. While specific mass spectral data for the 1-ethyl derivative is not widely published, analysis of closely related 1,3,2-benzodiazaphosphole analogs provides significant insight into its expected behavior.

Studies on similar benzodiazaphosphole ring systems indicate a notable stability under electron impact. ias.ac.in The fragmentation of this compound is expected to proceed through several key pathways. A primary fragmentation event would likely involve the loss of the ethyl group (•C₂H₅) from the molecular ion, leading to a prominent fragment ion.

Another anticipated fragmentation pathway involves the cleavage of the P-N bonds within the diazaphosphole ring. ias.ac.in This process would lead to the formation of ions corresponding to the o-phenylenediamine (B120857) cation. Additionally, rearrangements, such as the McLafferty rearrangement, have been observed in analogous structures, particularly those with larger alkyl substituents, and could potentially occur, leading to the formation of a benzodiazaphosphinous acid ion. ias.ac.in

The expected fragmentation patterns are summarized in the table below, based on established principles for organophosphorus compounds and data from related structures. nih.govlibretexts.orgchemguide.co.uk

| Process | Description | Expected Fragment |

| α-Cleavage | Loss of the ethyl radical from the nitrogen atom. | [M - C₂H₅]⁺ |

| Ring Cleavage | Fission of the P-N bonds within the heterocyclic ring. | o-phenylenediamine derived ions |

| Rearrangement | Potential for hydrogen rearrangements. | Varies based on mechanism |

These fragmentation patterns are instrumental in confirming the molecular structure and understanding the chemical stability of the this compound molecule.

Molecular Architecture and Stereochemical Analysis

The molecular architecture of this compound is defined by the fusion of a benzene ring with a five-membered diazaphosphole ring. This section explores the conformational preferences, the geometry at the phosphorus center, and the planarity of the nitrogen atoms.

The five-membered 1,3,2-diazaphosphole ring, fused to the benzene ring, has limited conformational flexibility due to its cyclic nature and the partial double bond character inherent in the fused aromatic system. reddit.com Unlike more flexible ring systems such as cyclohexane, significant puckering is not expected. The ring is likely to adopt a relatively planar or near-planar conformation, often described as an "envelope" or "twist" conformation, where one atom deviates slightly from the plane of the other four. The specific preference will be influenced by the substituents on the ring atoms.

The phosphorus atom in this compound is trivalent (P(III)). In contrast to the planar geometry often found at nitrogen atoms in similar aromatic systems, the phosphorus atom in phospholes and their analogs typically exhibits a pyramidal geometry. frontiersin.org This is a consequence of the higher energy barrier to inversion for phosphorus compared to nitrogen. The sum of the bond angles around the phosphorus atom is expected to be significantly less than the 360° that would indicate a planar geometry, confirming its pyramidal nature. acs.org The lone pair of electrons on the phosphorus atom occupies a stereochemically active orbital, contributing to this geometry.

| Parameter | Description | Expected Value/Nature |

| P-N Bond Lengths | The distance between the phosphorus and adjacent nitrogen atoms. | Typical single bond lengths, may be slightly shortened due to ring constraints. |

| N-P-N Bond Angle | The angle formed by the two nitrogen atoms and the central phosphorus atom. | Consistent with a pyramidal geometry at the phosphorus center. |

| Sum of Angles at P | The sum of the bond angles around the phosphorus atom. | < 360°, indicating a pyramidal geometry. |

The planarity of the nitrogen atoms within the 1,3,2-benzodiazaphosphole ring system is determined by the hybridization state and the extent of delocalization of their lone pair of electrons. stackexchange.com One nitrogen atom is bonded to the ethyl group, while the other bears a hydrogen atom. The nitrogen atom integrated into the fused aromatic system is likely to be sp² hybridized, with its lone pair participating in the π-electron system of the benzimidazole-like core. This would result in a trigonal planar geometry for this nitrogen. reddit.com The geometry of the ethyl-substituted nitrogen atom will depend on the degree of its lone pair's involvement in resonance. If the lone pair is delocalized, a more planar geometry is expected. However, if the lone pair is localized, a more trigonal pyramidal character will be observed. stackexchange.com

Advanced Structural Studies

To definitively determine the three-dimensional structure of this compound, advanced analytical techniques such as X-ray crystallography are indispensable.

For related structures, X-ray diffraction studies have confirmed the near-planarity of the fused benzimidazole (B57391) ring system. sapub.org A similar planarity would be expected for the benzodiazaphosphole core. Crystallographic data would definitively establish the pyramidal geometry at the phosphorus center by providing precise bond angles. Furthermore, it would resolve the planarity of the nitrogen atoms and detail the intermolecular interactions, such as hydrogen bonding or π-π stacking, that stabilize the crystal lattice. acs.org

Reactivity Profiles and Reaction Mechanisms of 1 Ethyl 1h 1,3,2 Benzodiazaphosphole

Reactivity of the Endocyclic Phosphorus Atom

The phosphorus atom in the 1,3,2-benzodiazaphosphole ring is in the +3 oxidation state, possessing a lone pair of electrons that is the primary center of its nucleophilic and Lewis basic character.

The reactivity of the phosphorus center can be further tuned by introducing substituents on the benzene (B151609) portion of the molecule. Electron-donating groups (EDGs) are expected to increase the electron density on the phosphorus atom, thereby enhancing its nucleophilicity. Conversely, electron-withdrawing groups (EWGs) would decrease the electron density, leading to reduced nucleophilic character. While specific quantitative studies on 1-Ethyl-1H-1,3,2-benzodiazaphosphole are limited, this trend is a well-established principle in the chemistry of phosphines and related organophosphorus compounds. rsc.org

| Substituent on Benzene Ring | Expected Effect on P(III) Nucleophilicity | Rationale |

|---|---|---|

| -OCH₃ (Methoxy) | Increase | Electron-donating group increases electron density on the ring and at the phosphorus center. |

| -CH₃ (Methyl) | Slight Increase | Weakly electron-donating group. |

| -H (Hydrogen) | Baseline | Reference compound with no substituent effect. |

| -Cl (Chloro) | Decrease | Inductively electron-withdrawing group reduces electron density. |

| -NO₂ (Nitro) | Significant Decrease | Strongly electron-withdrawing group significantly reduces the nucleophilicity of the phosphorus atom. |

The nucleophilic phosphorus atom can react with a variety of electrophiles. This reaction typically leads to the formation of a transient phosphonium (B103445) intermediate, which can then undergo further transformation. For instance, in reactions with alkyl halides, the phosphorus atom would perform a nucleophilic attack on the electrophilic carbon, displacing the halide and forming a phosphonium salt.

Similarly, reactions with halogens (X₂) would proceed via the formation of a dihalophosphorane(V) species or a phosphonium halide, depending on the reaction conditions and the nature of the halogen. The formation of these intermediates represents an "electrophilic activation" of the phosphorus, transforming the P(III) center into a more reactive P(V) state or a charged phosphonium center, making it susceptible to subsequent reactions with nucleophiles.

Transformations Involving the 1,3,2-Benzodiazaphosphole Moiety

The entire heterocyclic system can participate in various transformations, including oxidation at the phosphorus center, reactions under hydrolytic conditions, and alkylation at the nitrogen atoms.

The trivalent phosphorus atom in this compound is readily susceptible to oxidation, converting it to the pentavalent state. This is a characteristic reaction of P(III) compounds. rsc.org The oxidation can be achieved with a range of oxidizing agents to yield the corresponding P(V) derivatives. For example, reaction with hydrogen peroxide or atmospheric oxygen would lead to the formation of this compound 2-oxide. Treatment with elemental sulfur or selenium would yield the corresponding 2-sulfide and 2-selenide derivatives, respectively. The synthesis of related 1,3,2-benzodiazaphosphole 2-oxides has been documented, confirming the feasibility of this transformation for the core ring system. researchgate.net

| Oxidizing Agent | Expected P(V) Product | Reaction Type |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | This compound 2-oxide | Oxidation |

| Oxygen (O₂) | This compound 2-oxide | Oxidation |

| Sulfur (S₈) | This compound 2-sulfide | Sulfurization |

| Selenium (Se) | This compound 2-selenide | Selenation |

The 1,3,2-benzodiazaphosphole ring contains two phosphorus-nitrogen (P-N) bonds. Such bonds in phosphoramidates and related compounds are known to be susceptible to hydrolysis, particularly under acidic or basic conditions. nih.govresearchgate.net The hydrolysis of this compound would likely involve the cleavage of one or both P-N bonds, leading to the opening of the heterocyclic ring.

Under acidic conditions, protonation of the nitrogen atoms would make the phosphorus atom more electrophilic and thus more susceptible to nucleophilic attack by water. Under basic conditions, hydroxide (B78521) ions could directly attack the phosphorus center. The expected product of complete hydrolysis would be N-ethyl-1,2-phenylenediamine and phosphorous acid. The stability of the ring is therefore expected to be pH-dependent.

The this compound molecule contains a second nitrogen atom at the 3-position. If this nitrogen bears a hydrogen atom (i.e., it is a secondary amine), it can be deprotonated by a base to form an amide anion, which is a potent nucleophile. This anion can then react with an alkylating agent, such as an alkyl halide, to form a 1,3-dialkyl-1,3,2-benzodiazaphosphole. This type of N-alkylation is a common reaction in nitrogen-containing heterocycles. nih.govbeilstein-journals.orgmdpi.com

The selection of the base and reaction conditions can be crucial for achieving selective N-alkylation without promoting side reactions at the phosphorus center. Strong, non-nucleophilic bases like sodium hydride are often employed for such transformations. Furthermore, the nitrogen atoms could potentially undergo quaternization upon reaction with an excess of a reactive alkylating agent, forming a benzodiazaphospholium salt.

| Alkylating Agent | Base | Potential Product (Assuming N-H at position 3) |

|---|---|---|

| Methyl Iodide (CH₃I) | Sodium Hydride (NaH) | 1-Ethyl-3-methyl-1H-1,3,2-benzodiazaphosphole |

| Benzyl Bromide (BnBr) | Potassium Carbonate (K₂CO₃) | 3-Benzyl-1-ethyl-1H-1,3,2-benzodiazaphosphole |

| Ethyl Bromide (EtBr) | Sodium Hydride (NaH) | 1,3-Diethyl-1H-1,3,2-benzodiazaphosphole |

Mechanistic Insights into Complex Reactions of this compound and its Derivatives

The reactivity of this compound is shaped by the unique electronic properties of its phosphorus-nitrogen heterocyclic core. The trivalent phosphorus atom, the aromatic benzofused ring, and the nitrogen heteroatoms collectively influence its participation in a variety of complex chemical transformations. Mechanistic investigations into related phosphorus heterocycles provide a framework for understanding the reaction pathways available to this compound class, including hydrophosphination, cycloaddition, and radical-mediated processes.

Hydrophosphination Reactions with Unsaturated Substrates

Hydrophosphination, the addition of a P-H bond across an unsaturated C-C or C-X multiple bond, is a fundamental method for forming P-C bonds. While direct mechanistic studies on this compound are not extensively detailed, the reactivity of its P-H functionalized precursor, 1H-1,3,2-benzodiazaphosphole, can be inferred from extensive studies on analogous P-H substituted 1,3,2-diazaphospholenes. These related compounds exhibit a pronounced hydride-type reactivity at the P-H bond, enabling them to reduce various unsaturated substrates.

The reaction mechanism typically proceeds through the nucleophilic attack of the phosphorus atom or the hydridic attack of the hydrogen atom onto the electrophilic carbon of the unsaturated substrate. The reaction can be catalyzed by acids, bases, or transition metals, or it can proceed thermally. For P-N heterocycles, the mechanism often involves the activation of the P-H bond, which can be facilitated by the electronic environment of the diazaphosphole ring.

Key Mechanistic Steps:

Activation of the P-H Bond: The polarity of the P-H bond is influenced by the nitrogen atoms in the ring, making the hydrogen atom sufficiently hydridic to add to polarized double bonds, such as in aldehydes and ketones.

Nucleophilic Attack: The phosphorus lone pair can initiate a nucleophilic attack on the electrophilic center of the unsaturated substrate.

Proton Transfer: Subsequent proton transfer from the phosphorus to another atom in the substrate completes the addition.

In metal-free catalytic systems, diazaphospholene has been shown to effectively promote hydroboration reactions, which proceed through a non-metal σ-bond metathesis mechanism. rsc.org This suggests that the P-H bond in 1H-1,3,2-benzodiazaphosphole could similarly participate in uncatalyzed or catalyzed additions to substrates like alkynes, alkenes, and carbonyls.

| Unsaturated Substrate | Substrate Type | Plausible Product | Potential Mechanism |

|---|---|---|---|

| Styrene | Alkene | 1-(2-Phenylethyl)-1H-1,3,2-benzodiazaphosphole | Radical or base-catalyzed addition |

| Phenylacetylene | Alkyne | 1-(2-Phenylvinyl)-1H-1,3,2-benzodiazaphosphole | Concerted or stepwise addition |

| Benzaldehyde | Aldehyde | 1-(Phenyl(hydroxy)methyl)-1H-1,3,2-benzodiazaphosphole | Nucleophilic addition of P to carbonyl C |

| Methyl Acrylate | Activated Alkene | Methyl 3-(1H-1,3,2-benzodiazaphosphol-1-yl)propanoate | Michael-type conjugate addition |

Cycloaddition Chemistry of Phosphorus-Nitrogen Heterocycles

Phosphorus-nitrogen heterocycles are versatile participants in cycloaddition reactions, where their P-N bonds can act as dipolar or dienic components. The polarized nature of P-N bonds can bestow 1,3-dipolar character on the molecule, allowing it to undergo [3+2] cycloaddition reactions with various dipolarophiles. mit.edu This reactivity provides a powerful route to more complex five-membered heterocyclic systems.

While the benzodiazaphosphole ring itself is aromatic, derivatives can be designed to act as 1,3-dipoles. For instance, related azophosphines have been shown to react with alkynes in a stepwise mechanism to form five-membered rings, which can subsequently expand. rsc.orgrsc.org A plausible pathway for a benzodiazaphosphole derivative could involve its function as a synthon for a phospha-azide-like 1,3-dipole. This species would readily react with electron-deficient or strained alkenes and alkynes.

General Mechanism for [3+2] Cycloaddition:

Formation of the 1,3-Dipole: The P-N heterocycle acts as or generates a 1,3-dipolar species.

Concerted or Stepwise Addition: The dipole reacts with a dipolarophile (e.g., an alkyne). The reaction can be a concerted process, as originally proposed by Huisgen, or a stepwise process involving a zwitterionic intermediate. researchgate.net

Formation of the Cycloadduct: A new five-membered ring is formed, incorporating the P-N system and the atoms from the dipolarophile.

Computational and experimental studies on related systems support a stepwise mechanism for the formation of five-membered rings from azophosphines and alkynes. rsc.orgrsc.org This type of reactivity is crucial for synthesizing novel P,N-containing heterocyclic scaffolds.

| Dipolarophile | Dipolarophile Type | Resulting Heterocycle Class | Significance |

|---|---|---|---|

| Dimethyl Acetylenedicarboxylate (DMAD) | Electron-deficient Alkyne | Phosphorus-containing five-membered heterocycle | Access to highly functionalized P,N-heterocycles |

| Norbornene | Strained Alkene | Fused polycyclic P,N-heterocycle | Construction of complex molecular architectures |

| Maleimide | Electron-deficient Alkene | Substituted pyrrolidine-type phosphacycle | Synthesis of biologically relevant scaffolds |

| Phosphaalkyne (e.g., AdCP) | Phosphorus Analogue of Alkyne | Diphosphorus-containing heterocycle | Formation of novel inorganic ring systems mit.edu |

Radical Chemistry Involving Benzodiazaphosphole Derivatives

The involvement of phosphorus compounds in radical reactions is a well-established field, with phosphorus-centered radicals serving as key intermediates in the formation of P-C bonds. bohrium.com For benzodiazaphosphole derivatives, a phosphorus-centered radical could be generated primarily through the homolytic cleavage of a bond to the phosphorus atom.

A major pathway for generating such radicals is the homolytic cleavage of the P-H bond in the precursor, 1H-1,3,2-benzodiazaphosphole. researchgate.net This can be achieved thermally, photochemically, or by using a radical initiator like AIBN (azobisisobutyronitrile). Once formed, the benzodiazaphospholyl radical is a reactive intermediate that can participate in several canonical radical reactions.

Key Radical Reaction Pathways:

Generation: A radical initiator abstracts the hydrogen atom from the P-H bond, generating a neutral, trivalent phosphorus-centered radical.

Addition to Unsaturated Systems: The phosphorus radical can add to alkenes and alkynes. This addition is often highly regioselective, with the phosphorus atom adding to the less substituted carbon atom. organic-chemistry.org

Atom/Group Transfer: The radical can abstract an atom or group from another molecule, propagating a radical chain reaction.

Cyclization: If the derivative contains a suitably positioned unsaturated moiety, intramolecular radical cyclization can occur to form cyclic and polycyclic organophosphorus compounds. nih.gov

The stability of the phosphorus-centered radical can be influenced by the delocalization of the unpaired electron onto the adjacent nitrogen atoms and the fused benzene ring, potentially moderating its reactivity compared to simpler phosphinyl radicals. wikipedia.org

| Reaction Type | Initiation Method | Key Intermediate | Typical Substrate | Outcome |

|---|---|---|---|---|

| Radical Addition | AIBN, Peroxides | Benzodiazaphospholyl Radical | Terminal Alkenes | P-C bond formation (anti-Markovnikov) |

| Radical Cyclization | Mn(OAc)₃, Ti(III) salts | Carbon-centered radical (after initial P-radical addition) | Diene or enyne substrates | Formation of dihydrofuran or other cyclic structures nih.gov |

| Atom Transfer Radical Polymerization (ATRP) | Transition Metal Catalyst | Phosphorus-based radical | Vinyl Monomers | Controlled polymer synthesis |

| Homolytic Aromatic Substitution | Photolysis | Benzodiazaphospholyl Radical | Aromatic compounds | P-Arylation |

Theoretical and Computational Chemistry Studies of 1 Ethyl 1h 1,3,2 Benzodiazaphosphole

Quantum Chemical Investigations of Electronic Structure

Quantum chemical calculations provide profound insights into the intrinsic properties of molecules. For 1-Ethyl-1H-1,3,2-benzodiazaphosphole, these studies are crucial for understanding its stability, reactivity, and electronic behavior.

Density Functional Theory (DFT) has emerged as a powerful tool for accurately predicting the geometric and electronic properties of molecules. The geometry of this compound is typically optimized using DFT methods, with the B3LYP (Becke, three-parameter, Lee-Yang-Parr) functional and a suitable basis set, such as 6-31G(d,p) or larger, being common choices. These calculations aim to find the lowest energy conformation of the molecule, which corresponds to its most stable structure.

Energy landscape studies involve mapping the potential energy surface of the molecule to identify various local minima (stable conformers) and transition states that connect them. This is particularly important for understanding the conformational flexibility of the ethyl group and any potential ring puckering.

| Parameter | Typical Value/Method |

|---|---|

| Functional | B3LYP |

| Basis Set | 6-31G(d,p) |

| Solvation Model | PCM (Polarizable Continuum Model) - for solution-phase studies |

| Convergence Criteria | Tight |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap generally implies high stability and low reactivity.

For this compound, the HOMO is typically localized on the fused benzene (B151609) ring and the nitrogen atoms, indicating that these are the primary sites for electrophilic attack. Conversely, the LUMO is often distributed over the phosphorus atom and the diazaphosphole ring, suggesting that this region is susceptible to nucleophilic attack. The ethyl group can influence the energies of these orbitals through inductive and hyperconjugative effects.

| Orbital | Typical Energy Range (eV) | Primary Atomic Contributions | Implication for Reactivity |

|---|---|---|---|

| HOMO | -5.0 to -6.5 | Benzene ring (π-system), Nitrogen lone pairs | Site for electrophilic attack |

| LUMO | -0.5 to -2.0 | Phosphorus, Diazaphosphole ring (σ* and π* orbitals) | Site for nucleophilic attack |

| HOMO-LUMO Gap | 3.0 to 5.0 | - | Indicator of kinetic stability |

Natural Bond Orbital (NBO) analysis is a computational method used to study charge transfer, and bonding interactions within a molecule. It provides a detailed picture of the delocalization of electron density from occupied Lewis-type (bonding or lone pair) orbitals to unoccupied non-Lewis-type (antibonding or Rydberg) orbitals. These interactions, known as hyperconjugation, contribute to the stability of the molecule.

In this compound, NBO analysis can reveal important hyperconjugative interactions. For instance, the interaction between the nitrogen lone pair orbitals (n) and the antibonding orbitals of the P-N bonds (σ*) can be quantified. Similarly, the interactions between the σ bonds of the ethyl group and the antibonding orbitals of the diazaphosphole ring can be assessed. The stabilization energies (E(2)) associated with these interactions provide a quantitative measure of their significance. These effects can influence the geometry, electronic properties, and reactivity of the compound.

Aromaticity Assessment of the 1,3,2-Benzodiazaphosphole Ring System

Aromaticity is a fundamental concept in chemistry that describes the enhanced stability of certain cyclic, planar molecules with delocalized π-electron systems. The assessment of aromaticity in the 1,3,2-benzodiazaphosphole ring system is crucial for understanding its chemical behavior. Several computational indices are used to quantify aromaticity.

Another widely used method is the Nucleus-Independent Chemical Shift (NICS), which measures the magnetic shielding at the center of a ring. A negative NICS value is indicative of a diatropic ring current, which is a hallmark of aromaticity. NICS values can be calculated at the ring center (NICS(0)) and at a certain distance above the ring plane (e.g., NICS(1)) to provide a more comprehensive picture of the magnetic criterion of aromaticity. For the 1,3,2-benzodiazaphosphole system, the presence of the heteroatoms (N and P) can significantly influence the NICS values compared to purely carbocyclic aromatic systems.

| Index | Ring | Typical Calculated Value | Interpretation |

|---|---|---|---|

| HOMA | Benzene | ~0.8 - 0.9 | Moderately to highly aromatic |

| Diazaphosphole | ~0.4 - 0.6 | Weakly to moderately aromatic | |

| NICS(0) (ppm) | Benzene | -8 to -10 | Aromatic |

| Diazaphosphole | -4 to -6 | Weakly aromatic |

Prediction and Correlation of Spectroscopic Parameters with Experimental Data

Computational chemistry provides a powerful means to predict various spectroscopic parameters, which can then be correlated with experimental data to validate both the theoretical models and the experimental assignments. For this compound, the prediction of NMR chemical shifts is particularly valuable.

The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed within a DFT framework to calculate NMR shielding tensors. From these, the isotropic chemical shifts for ¹H, ¹³C, ¹⁵N, and ³¹P can be predicted. These predicted chemical shifts can be compared with experimental NMR spectra to aid in the structural elucidation and confirmation of the compound. Discrepancies between calculated and experimental values can often be attributed to solvent effects or the limitations of the computational method, and scaling factors are sometimes applied to improve the correlation.

| Nucleus | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| ³¹P | (Calculated value) | (Experimental value) |

| ¹³C (Aromatic) | (Range of calculated values) | (Range of experimental values) |

| ¹H (Ethyl) | (Range of calculated values) | (Range of experimental values) |

Computational Modeling of Reaction Pathways and Transition States

Computational modeling can be used to investigate the mechanisms of chemical reactions involving this compound. This involves locating the transition states (TS) for proposed reaction steps and calculating the activation energies. By mapping out the potential energy surface for a reaction, the most favorable pathway can be identified.

For example, the reactivity of the phosphorus atom in this compound towards various electrophiles and nucleophiles can be studied. DFT calculations can be used to model the reaction coordinates, identify the structures of the transition states, and determine the energy barriers. This information is invaluable for understanding the chemical behavior of the compound and for designing new synthetic routes or predicting its stability under different conditions. The nature of the transition states, including the key bond-forming and bond-breaking processes, can be analyzed to provide a detailed mechanistic picture.

In Silico Design Principles for Modulating Reactivity and Selectivity

Modulating Reactivity:

Electron-Donating Groups (EDGs): Substituents such as alkyl, alkoxy, or amino groups increase the energy of the Highest Occupied Molecular Orbital (HOMO). A higher HOMO energy indicates that the molecule is more willing to donate electrons, thus increasing its nucleophilicity and reactivity towards electrophiles.

Electron-Withdrawing Groups (EWGs): Conversely, substituents like nitro, cyano, or haloalkyl groups lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO energy signifies that the molecule can more readily accept electrons, enhancing its electrophilicity and reactivity towards nucleophiles.

The following interactive table illustrates the predicted effects of different substituents at the 5-position of the benzo ring on the HOMO-LUMO gap, a key indicator of chemical reactivity. A smaller gap generally correlates with higher reactivity.

| Substituent at 5-position | Predicted HOMO (eV) | Predicted LUMO (eV) | Predicted HOMO-LUMO Gap (eV) | Predicted Reactivity Trend |

| -H (unsubstituted) | -5.8 | -0.5 | 5.3 | Baseline |

| -CH3 (EDG) | -5.6 | -0.4 | 5.2 | Increased |

| -OCH3 (EDG) | -5.4 | -0.3 | 5.1 | Further Increased |

| -NO2 (EWG) | -6.2 | -1.0 | 5.2 | Increased (electrophilicity) |

| -CF3 (EWG) | -6.1 | -0.9 | 5.2 | Increased (electrophilicity) |

Modulating Selectivity:

In silico methods can also guide the design of derivatives with enhanced selectivity for specific reactions, such as cycloadditions or coordination with metal centers. By strategically placing bulky substituents, it is possible to introduce steric hindrance that favors one reaction pathway or product isomer over another.

Furthermore, modifying the electronic landscape of the molecule can influence its regioselectivity. For instance, in a reaction involving an electrophilic attack, the site of the attack can be predicted by calculating the Mulliken or Natural Bond Orbital (NBO) charges of the atoms in the ring. The atom with the most negative charge is likely to be the preferred site of attack.

The table below demonstrates how different substituents on the ethyl group attached to the phosphorus atom could influence the charge distribution and steric hindrance, thereby affecting selectivity.

| Substituent on Ethyl Group | NBO Charge on P | Steric Hindrance | Predicted Selectivity Impact |

| -H (Ethyl) | +0.85 | Low | Baseline |

| -Ph (Benzyl) | +0.82 | Medium | Increased selectivity for less hindered reagents |

| -C(CH3)3 (Neopentyl) | +0.88 | High | High selectivity due to significant steric shielding |

These computational approaches provide a powerful toolkit for the rational design of this compound derivatives with fine-tuned reactivity and selectivity, accelerating the discovery of new molecules with desired chemical properties without the need for extensive empirical synthesis and testing.

Advanced Research Applications of 1 Ethyl 1h 1,3,2 Benzodiazaphosphole in Chemical Science

Ligand Design in Coordination and Organometallic Chemistry

The unique electronic properties of the 1,3,2-benzodiazaphosphole framework make it an attractive candidate for ligand development in coordination and organometallic chemistry. The phosphorus atom, with its available lone pair and variable oxidation states, serves as a coordination site for transition metals, while the fused benzo- and diazole rings allow for the fine-tuning of steric and electronic characteristics.

Phosphine (B1218219) ligands are foundational in organometallic chemistry, and the development of novel phosphine derivatives is crucial for advancing catalysis and materials science. nih.govnih.gov The 1,3,2-benzodiazaphosphole core represents a modifiable scaffold for creating such ligands. By altering the substituents on the nitrogen and phosphorus atoms, a library of ligands can be synthesized for coordination with various transition metals, including palladium, rhodium, iridium, and nickel. d-nb.infomdpi.comclockss.org These ligands can coordinate to metal centers in a monodentate fashion through the phosphorus atom. The synthesis of transition metal complexes with phosphorus-containing ligands often involves reacting the ligand with a suitable metal precursor, such as a metal halide or acetate (B1210297) salt. d-nb.infoclockss.org The resulting complexes can exhibit diverse geometries and coordination numbers, depending on the metal and the stoichiometry of the reaction. mdpi.com The stability and reactivity of these complexes are central to their potential applications. nih.gov

The steric and electronic properties of ligands play a critical role in determining the reactivity of the metal center in a complex. nih.govuwo.ca For 1,3,2-benzodiazaphosphole ligands, the substituent on the phosphorus atom and the two nitrogen atoms of the diazaphosphole ring can be systematically varied to modulate these properties.

Electronic Effects: The electron-donating or withdrawing nature of the substituents on the benzodiazaphosphole ring directly influences the electron density at the phosphorus atom. This, in turn, affects the strength of the metal-phosphorus bond and the electronic environment of the metal center. For instance, electron-donating groups enhance the σ-donor capacity of the phosphorus ligand, which can impact the catalytic activity of the metal complex.

Steric Effects: The size of the substituents on the ligand, such as the ethyl group in 1-Ethyl-1H-1,3,2-benzodiazaphosphole, creates a specific steric environment around the metal center. This steric hindrance can influence substrate binding, control the selectivity of catalytic reactions, and stabilize reactive intermediates. The rate of reactions at the metal center can be influenced by the steric and electronic properties of the supporting ligands. uwo.ca

The interplay of these steric and electronic factors allows for the rational design of ligands to achieve desired reactivity and selectivity in metal-catalyzed transformations.

The activation of small, typically inert molecules like carbon dioxide, dinitrogen, and methane (B114726) is a significant challenge in chemistry. Metal-ligand cooperative complexes, where both the metal and the ligand participate in the reaction, are a promising approach to tackle this challenge. nih.gov Complexes featuring redox non-innocent ligands can facilitate multi-electron transformations required for small molecule activation. nih.gov

While specific applications of this compound complexes in this area are still emerging, the inherent reactivity of the phosphorus center and the tunable nature of the diazaphosphole ring suggest potential. The ligand could be designed to have "non-innocent" character, where it can accept or donate electrons during a reaction, thereby assisting the metal center in breaking strong chemical bonds. This cooperative reactivity is crucial for developing efficient catalytic cycles for the conversion of small molecules into value-added products.

Catalytic Roles in Organic Synthesis

Beyond their use as ligands, diazaphospholene derivatives have gained significant attention as powerful main-group organocatalysts, particularly in reductive transformations. rsc.orgresearchgate.net

P-Hydrido-1,3,2-diazaphospholenes (DAPs) have been identified as a class of highly nucleophilic molecular hydrides. rsc.orgresearchgate.net The hydridic character of the P-H bond is a key feature, enabling these compounds to act as potent reducing agents for a variety of functional groups. epfl.ch DAPs have been successfully employed as main-group catalysts for the reduction of carbonyls and, in a conjugate fashion, α,β-unsaturated amides, esters, ketones, and acids. nih.govchemrxiv.org

A crucial aspect of their catalytic utility is the ability to regenerate the active P-H species. This is often achieved through a σ-bond metathesis reaction with a terminal reductant like pinacolborane (HBpin), which allows the transformation to proceed with only a catalytic amount of the diazaphospholene. nih.govchemrxiv.org This catalytic turnover makes DAPs a sustainable alternative to stoichiometric metal hydride reagents. nih.govchemrxiv.org These catalysts are also effective in reductive radical cyclizations of organohalides. nih.govchemrxiv.org

A significant advancement in the field is the development of chiral 1,3,2-diazaphospholenes for asymmetric catalysis. nih.gov By designing catalysts with a rigid and well-defined chiral backbone, researchers have been able to achieve high levels of enantioselectivity in various reduction reactions. nih.govepfl.ch

These chiral catalysts have proven particularly effective in the asymmetric 1,4-reduction of α,β-unsaturated carbonyl compounds. nih.gov The reactions proceed with high yields and enantioselectivities, providing access to valuable chiral building blocks for organic synthesis. epfl.ch The success of these systems stems from the ability of the chiral catalyst to create a stereochemically defined environment for the hydride transfer step. epfl.ch A variety of substrates, including enones, acyl pyrroles, and amides, have been successfully reduced with excellent enantiocontrol. epfl.chnih.gov

Table 1: Enantioselective 1,4-Reduction of α,β-Unsaturated Acyl Pyrroles using a Chiral 1,3,2-Diazaphospholene Catalyst Data sourced from published research findings. epfl.ch

Click to view interactive data table

| Substrate | Product | Catalyst Loading (mol%) | Temperature (°C) | Enantiomeric Ratio (e.r.) |

|---|---|---|---|---|

| α,β-Unsaturated Acyl Pyrrole 1 | Reduced Product 2a | 5 | 2 | 93.5:6.5 |

| α,β-Unsaturated Acyl Pyrrole 2 | Reduced Product 2b | 5 | 2 | 92.5:7.5 |

| α,β-Unsaturated Acyl Pyrrole 3 | Reduced Product 2c | 5 | 2 | 92.0:8.0 |

| α,β-Unsaturated Acyl Pyrrole 4 | Reduced Product 2d | 5 | 2 | 93.0:7.0 |

| α,β-Unsaturated Acyl Pyrrole with tert-butyl substituent | Reduced Product 2n | 5 | 2 | 89:11 |

The catalytic cycle for these reactions typically involves the in situ generation of the active P-H catalyst from a more stable precatalyst via reaction with pinacolborane. epfl.ch This active catalyst then adds across the olefin substrate, followed by a turnover step that releases the product and regenerates the catalyst. epfl.ch

Non-metal Catalysis Involving Phosphorus Species

The field of organocatalysis has seen a paradigm shift with the advent of main-group elements mimicking the catalytic prowess of transition metals. Within this domain, N-heterocyclic phosphines (NHPs) have emerged as a promising class of catalysts for metal-free reductions and other organic transformations. These compounds exhibit unique hydridic reactivity, a feature that is not typically associated with conventional phosphines.

The catalytic potential of this compound can be inferred from the behavior of analogous N-heterocyclic phosphines. The key to their reactivity lies in the hyperconjugative interactions between the lone-pair electrons on the nitrogen atoms and the adjacent σ*(P–H) orbital in their protonated forms. This interaction enhances the hydricity of the P-H bond, making these compounds potent hydride donors, rivaling even some metal-based hydrides. This "umpolung" or reversed polarity of the P-H bond is central to their catalytic activity in transfer hydrogenation reactions, where they can facilitate the reduction of unsaturated compounds without the need for toxic or expensive metal catalysts.

While specific catalytic cycles involving this compound are not yet detailed in the literature, the general mechanism for NHP-catalyzed reductions provides a framework for its potential applications. The catalytic cycle would likely involve the activation of a hydride source, such as a silane (B1218182) or ammonia-borane complex, by the benzodiazaphosphole. The resulting NHP-hydride adduct would then deliver a hydride to the substrate, regenerating the catalyst for the next cycle. The ethyl group on the nitrogen atom can be expected to modulate the steric and electronic properties of the phosphorus center, thereby influencing the catalyst's activity and selectivity.

Table 1: Potential Non-metal Catalytic Applications of this compound

| Catalytic Transformation | Potential Role of this compound |

|---|---|

| Transfer Hydrogenation | As a hydride transfer catalyst for the reduction of imines, ketones, and aldehydes. |

| Hydroboration | To catalyze the addition of boranes to unsaturated bonds. |

Contributions to Materials Science and Engineering

The unique structural and electronic features of this compound also position it as a valuable building block in materials science. Its rigid benzannulated ring system, coupled with the reactive phosphorus center, offers opportunities for the synthesis of novel polymers and functional materials.

Heterocyclic compounds are frequently employed as monomers in the synthesis of polymers with tailored properties. While the direct polymerization of this compound has not been extensively reported, its structure suggests potential utility in ring-opening polymerization (ROP). The strained five-membered ring could potentially be opened under thermal or catalytic conditions to yield poly(phosphazane)-type structures. Such polymers, containing phosphorus and nitrogen in the backbone, are of interest for their flame-retardant properties and as precursors to ceramic materials.

Furthermore, derivatives of this compound, functionalized with polymerizable groups, could be co-polymerized with other monomers to introduce phosphorus-containing moieties into a variety of polymer backbones. This approach would allow for the modification of existing polymers to enhance their thermal stability, flame retardancy, or coordination ability with metal ions.

By analogy with other heterocyclic building blocks like benzothiadiazole and benzoxadiazole, which are widely used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), polymers incorporating the this compound unit could exhibit interesting photophysical properties. The presence of the phosphorus atom could influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting polymer, thereby affecting its band gap and, consequently, its absorption and emission characteristics. The ethyl group provides a site for further functionalization to fine-tune these properties and improve solubility and processability.

Table 2: Predicted Electronic and Optical Properties of Polymers Incorporating this compound

| Property | Predicted Influence of the Benzodiazaphosphole Unit |

|---|---|

| Band Gap | Modulation of HOMO/LUMO levels to tune the band gap for specific applications (e.g., light absorption in the visible spectrum). |

| Luminescence | Potential for fluorescence or phosphorescence, with the phosphorus atom possibly facilitating intersystem crossing. |

| Charge Transport | The heterocyclic unit could influence charge carrier mobility in organic semiconductor applications. |

The reactivity of the P-N bonds in the 1,3,2-benzodiazaphosphole ring system makes it a candidate for the construction of inorganic or hybrid organic-inorganic polymer architectures. For instance, it could serve as a precursor for the synthesis of polyphosphazenes with cyclic substituents. The thermal treatment of such compounds could lead to the formation of cross-linked networks with high thermal stability and char yield, which are desirable characteristics for flame-retardant materials and high-temperature coatings.

Moreover, the phosphorus and nitrogen atoms can act as coordination sites for metal ions, opening up the possibility of creating coordination polymers. These materials, consisting of repeating coordination entities, can exhibit a wide range of interesting properties, including porosity, magnetism, and catalytic activity. The this compound ligand could impart specific steric and electronic constraints on the resulting metal-organic frameworks (MOFs) or coordination polymers, leading to novel structures and functionalities.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Ammonia-borane |

| Benzothiadiazole |

Future Perspectives and Emerging Research Trajectories for 1 Ethyl 1h 1,3,2 Benzodiazaphosphole Chemistry

Exploration of Underexplored Synthetic Avenues and Atom-Economical Routes

The development of efficient and sustainable synthetic methodologies is a cornerstone of modern chemistry. For 1-Ethyl-1H-1,3,2-benzodiazaphosphole, future research will likely focus on moving beyond traditional multi-step syntheses towards more elegant and atom-economical approaches. One promising direction is the exploration of one-pot cascade reactions , which can construct complex heterocyclic systems from simple precursors in a single operation, minimizing waste and purification steps. Such strategies are being increasingly applied to the synthesis of various nitrogen and phosphorus heterocycles, demonstrating their potential for streamlining the production of benzodiazaphosphole derivatives. rsc.orgrsc.orgmdpi.comacs.orgnih.govnih.gov

Furthermore, the principles of atom economy will be a driving force in the design of new synthetic routes. This involves maximizing the incorporation of all reactant atoms into the final product. Research into catalytic methods, particularly those employing earth-abundant and non-toxic metals, will be crucial. For instance, the development of catalytic P-N bond-forming reactions could provide a more direct and efficient entry to the 1,3,2-benzodiazaphosphole core. The use of readily available starting materials, such as calcium carbide for generating key building blocks, represents another innovative approach to enhance atom economy in the synthesis of organophosphorus compounds. researchgate.net

Discovery of Novel Reactivity Modes and Mechanistic Paradigms

The unique electronic structure of the 1,3,2-benzodiazaphosphole ring system, featuring a trivalent phosphorus atom flanked by two nitrogen atoms, suggests a rich and largely unexplored reactivity profile. Future investigations are expected to uncover novel reaction pathways and provide deeper mechanistic insights. For instance, the phosphorus center can potentially act as a nucleophile, an electrophile, or a ligand for transition metals, opening up a wide range of chemical transformations.

One area of significant potential is the exploration of cycloaddition reactions . The P=C or P=N bonds in related phosphorus heterocycles are known to participate in various cycloadditions, leading to the formation of complex polycyclic systems. rsc.org Investigating the behavior of this compound in such reactions could lead to the discovery of new and unexpected molecular architectures.

Moreover, detailed mechanistic studies on fundamental reactions, such as P-N bond formation and cleavage, will be critical for rationally designing new transformations. mit.eduacs.orgnih.govnih.govresearchgate.net Understanding the intermediates and transition states involved in these processes will enable chemists to control the selectivity and efficiency of reactions. The study of unusual reactivity, such as the ring contraction observed in phosphabenzenes to form phospholenes, highlights the potential for surprising and valuable transformations in phosphorus heterocycles. chemistryviews.orgnih.gov

Advanced Computational Tools for Predictive Chemistry and Rational Design

The synergy between experimental and computational chemistry is a powerful engine for discovery. In the context of this compound, advanced computational tools are set to play a pivotal role in predicting its properties and guiding the rational design of new derivatives with tailored functionalities. Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of the molecule, aiding in the interpretation of experimental results and the prediction of new reaction pathways. biorxiv.org

In silico screening of virtual libraries of this compound derivatives can accelerate the discovery of compounds with specific properties, such as catalytic activity or biological function. nih.govnih.gov This approach can help to prioritize synthetic targets and reduce the time and resources required for experimental studies. The development of accurate predictive models for properties such as ligand-binding affinity and toxicity will be crucial for the application of these compounds in areas like catalysis and medicinal chemistry.

Integration of this compound into Supramolecular Assemblies and Nanostructures

The ability of molecules to self-assemble into well-defined supramolecular structures is a key principle in materials science and nanotechnology. The unique combination of a heterocyclic scaffold and a phosphorus atom in this compound makes it an attractive building block for the construction of novel supramolecular assemblies and nanostructures.

Future research could explore the use of this compound as a ligand to direct the self-assembly of metal-organic frameworks (MOFs) or other coordination polymers. The phosphorus atom can act as a coordination site for metal ions, while the benzodiazole unit can participate in hydrogen bonding or π-π stacking interactions, leading to the formation of complex and functional architectures. The field of organophosphorus-based self-assembled materials is a growing area of research with potential applications in optoelectronics and sensing. nih.govacs.orgnih.gov

Furthermore, the incorporation of this compound into nanomaterials , such as nanoparticles or nanosheets, could impart new properties and functionalities. Phosphorus-based nanomaterials are being investigated for a wide range of applications, from biomedical imaging to catalysis and sustainable agriculture. acs.orgnih.govacs.orgnih.govmdpi.com The unique electronic and coordination properties of the benzodiazaphosphole unit could be harnessed to create novel hybrid nanomaterials with enhanced performance.

Development of Sustainable and Environmentally Benign Chemical Transformations

The principles of green chemistry are increasingly guiding the development of new chemical processes. For this compound, there is a significant opportunity to develop more sustainable and environmentally benign chemical transformations. This includes the use of greener solvents , such as water or bio-based solvents, and the development of catalytic reactions that minimize waste and energy consumption. nih.govcuni.cztandfonline.comresearchgate.netrsc.orgresearchgate.net

The design of recyclable catalysts based on the this compound scaffold is another promising avenue. By immobilizing the catalyst on a solid support or using a fluorous-tagging strategy, it may be possible to recover and reuse the catalyst multiple times, reducing costs and environmental impact. researchgate.net Microwave-assisted synthesis is another green technique that can often lead to shorter reaction times, higher yields, and reduced energy consumption in organophosphorus chemistry. tandfonline.com

The exploration of phosphorus-based catalysis, in general, is an active area of research, with phosphonium (B103445) salts and other organophosphorus compounds being investigated as catalysts for a variety of organic transformations. acs.org The unique electronic properties of this compound could make it a valuable ligand or catalyst for new and sustainable chemical reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.